molecular formula C₂₃H₃₆N₂O B000216 Eliglustat CAS No. 491833-29-5

Eliglustat

Cat. No. B000216
M. Wt: 404.5 g/mol
InChI Key: FJZZPCZKBUKGGU-AUSIDOKSSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds like Eliglustat often involves controlling chemical coupling reactions on surfaces, utilizing strategies for on-surface synthesis. These methodologies allow for the precise control of reaction initiation, kinetics, reaction yield, and the nature of reaction products. Advanced control strategies are crucial for the synthesis of compounds at application-relevant levels (Clair & de Oteyza, 2019).

Molecular Structure Analysis

Understanding the molecular descriptors and their applications in quantitative structure property/activity relationships is vital for analyzing the molecular structure of Eliglustat. Molecular descriptors can be classified into experimental and theoretical types, including structural and quantum chemical descriptors. These descriptors play a critical role in predicting the structure of compounds with optimized activity, offering insights into the physicochemical characteristics and biological activities of Eliglustat (Sahoo et al., 2016).

Chemical Reactions and Properties

The reactivity of Eliglustat at aqueous interfaces is a key area of research, highlighting the importance of chemical reactions at the surface of water or its interface with hydrophobic media. These studies provide insights into the accelerated reactions and the physicochemical aspects of adsorption and solvation processes at aqueous interfaces, which are crucial for understanding the chemical properties of Eliglustat (Ruiz‐López et al., 2020).

Physical Properties Analysis

The synthesis and design of macrocyclic ligands and their complexes, including those similar to Eliglustat, involve understanding the physical properties that contribute to their effectiveness. These properties include stabilities of the complexes, structural features, and the coordination template effect, which provides a strategy for the synthesis of a wide variety of discrete metal complexes (Alexander, 1995).

Chemical Properties Analysis

The exploration of metal organic frameworks (MOFs) as solid catalysts sheds light on the chemical properties relevant to Eliglustat. MOFs feature unique properties such as large surface area, high content of transition metals, and the possibility of design and modification after synthesis, which are instrumental in catalyzing chemical reactions. These attributes highlight the potential of MOFs in enhancing the chemical reactivity of compounds like Eliglustat (Dhakshinamoorthy et al., 2018).

Scientific Research Applications

1. Treatment of Gaucher Disease Type 1

Eliglustat is primarily used in the treatment of Gaucher disease type 1 (GD1), showing significant effectiveness. Clinical trials have demonstrated that eliglustat significantly reduces spleen and liver volumes and increases hemoglobin concentration and platelet count in patients with GD1. These effects are observed both in treatment-naïve patients and those who switched from enzyme replacement therapy to eliglustat. Continued long-term use of eliglustat leads to sustained improvements in visceral, hematological, and skeletal endpoints in GD1 patients (Mistry et al., 2017), (Lukina et al., 2014), (Lukina et al., 2018).

2. Pharmacokinetic Studies

Several pharmacokinetic studies have been conducted on eliglustat, exploring its interaction with other drugs and the impact of hepatic and renal impairment on its efficacy and tolerability. These studies are crucial for understanding eliglustat's metabolism and ensuring safe co-administration with other drugs, especially those metabolized by the CYP2D6 and CYP3A pathways (Ruskin et al., 2020), (Li et al., 2019).

3. Clinical Trials and Approvals

Eliglustat has been the subject of numerous clinical trials, leading to its first global approval for Gaucher disease type 1 in adults. These trials have not only demonstrated the drug's efficacy but also its safety and tolerability, paving the way for its widespread clinical use (Poole, 2014).

4. Drug Interactions

Studies on drug-drug interactions of eliglustat have been conducted to understand its effects when co-administered with other medications. This research is critical for ensuring the safety of patients who may be on multiple drug regimens (Wang et al., 2019), (Sahasrabudhe et al., 2022).

5. Real-World Effectiveness

Real-world data on the effectiveness of eliglustat in GD1 patients, both treatment-naïve and those switching from enzyme replacement therapy, has been collected. This data reaffirms the clinical trial results, showing long-term benefits in treatment-naïve patients and stability in those switching from enzyme replacement therapy (Mistry et al., 2020).

6. Synthesis and Preparation Techniques

Research has been done on developing efficient and practical synthetic routes to prepare eliglustat. This research is crucial for the industrial-scale production of the drug, ensuring its availability for widespread clinical use (Du et al., 2020).

7. Management and Monitoring Recommendations

Studies have also focused on providing guidance for the management and monitoring of patients on eliglustat therapy, especially considering its extensive metabolism by CYP2D6 and CYP3A pathways. This information is vital for physicians to assess the appropriateness of eliglustat therapy for individual patients and ensure its safe and effective use (Belmatoug et al., 2017).

Safety And Hazards

Eliglustat may cause serious side effects, including sudden dizziness and fast or pounding heartbeats . Common side effects may include diarrhea, nausea, stomach pain, headache, tiredness, back pain, or pain in your arms or legs . It should not be used if you have severe liver or kidney disease .

properties

IUPAC Name

N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]octanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O4/c1-2-3-4-5-6-9-22(26)24-19(17-25-12-7-8-13-25)23(27)18-10-11-20-21(16-18)29-15-14-28-20/h10-11,16,19,23,27H,2-9,12-15,17H2,1H3,(H,24,26)/t19-,23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJZZPCZKBUKGGU-AUSIDOKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964175
Record name N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Eliglustat is a glucosylceramide synthase inhibitor used for the treatment of type 1 Gaucher disease. Gaucher disease is a rare genetic disorder characterized by the deficiency of acid β-glucosidase, an enzyme that converts glucosylceramide (also known as glucocerebroside) into glucose and ceramide. In patients with Gaucher disease, glucosylceramide is accumulated in the lysosomes of macrophages, leading to the formation of foam cells or Gaucher cells. Gaucher cells infiltrate the liver, spleen, bone marrow and other organs, leading to complications such as anemia, thrombocytopenia and hepatosplenomegaly. Eliglustat reduces the production of glucosylceramide by inhibiting glucosylceramide synthase, a rate-limiting enzyme in the production of glycosphingolipids. This lowers the amount of glucosylceramide that is available in lysosomes, and balances the deficiency of acid β-glucosidase.
Record name Eliglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Eliglustat

CAS RN

491833-29-5
Record name N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=491833-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eliglustat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0491833295
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eliglustat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09039
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-[(1R,2R)-2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]octanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELIGLUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DR40J4WA67
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,110
Citations
E Lukina, N Watman, EA Arreguin… - Blood, The Journal …, 2010 - ashpublications.org
… , and pharmacokinetics of eliglustat tartrate administered twice … Eliglustat tartrate was well tolerated: 7 mild, transient adverse … Eliglustat tartrate appears to be a promising oral treatment …
Number of citations: 176 ashpublications.org
LL Bennett, K Turcotte - Drug Design, Development and Therapy, 2015 - Taylor & Francis
The purpose of this article is to review eliglustat tartrate, a substrate reduction therapy, for the treatment of Gaucher disease type 1 (GD1). GD is an rare inborn error of metabolism …
Number of citations: 47 www.tandfonline.com
E Lukina, N Watman, M Dragosky, H Lau… - American journal of …, 2019 - Wiley Online Library
Eliglustat is a first‐line oral therapy for adults with Gaucher disease type 1 (GD1) and poor, intermediate or extensive CYP2D6‐metabolizer phenotypes (>90% of patients). We report …
Number of citations: 54 onlinelibrary.wiley.com
E Lukina, N Watman, EA Arreguin… - Blood, The Journal …, 2010 - ashpublications.org
Eliglustat tartrate is an investigational oral substrate reduction therapy for Gaucher disease type 1 that is pharmacologically distinct from intravenous enzyme replacement therapy. …
Number of citations: 195 ashpublications.org
LJ Scott - Drugs, 2015 - Springer
… In the 9-month phase 3 ENGAGE trial, eliglustat significantly improved haematological … baseline in eliglustat recipients. After 12 months in the phase 3 ENCORE trial, oral eliglustat was …
Number of citations: 41 link.springer.com
TM Cox, G Drelichman, R Cravo, M Balwani, TA Burrow… - The Lancet, 2015 - thelancet.com
… 95% CI for the eliglustat group was more than 50%, we deemed eliglustat treatment successful at maintaining stability in most patients, irrespective of whether we deemed eliglustat non-…
Number of citations: 175 www.thelancet.com
PK Mistry, E Lukina, H Ben Turkia… - American journal of …, 2021 - Wiley Online Library
… with Gaucher disease type 1, eliglustat‐treated patients had … We report final outcomes by time on eliglustat among all … completion or switching to commercial eliglustat after its approval (…
Number of citations: 23 onlinelibrary.wiley.com
PK Mistry, E Lukina, H Ben Turkia… - American journal of …, 2017 - Wiley Online Library
… eliglustat patients continuing on eliglustat and placebo patients who switched to eliglustat, … group at baseline and duration of eliglustat treatment. Frequency of adverse events, serious …
Number of citations: 89 onlinelibrary.wiley.com
JA Shayman - Expert Review of Endocrinology & Metabolism, 2013 - Taylor & Francis
… Phase II and III clinical trials have demonstrated clinical efficacy for eliglustat as a stand-… Importantly, the reported toxicity of eliglustat has been limited. Eliglustat will be submitted for …
Number of citations: 13 www.tandfonline.com
PK Mistry, E Lukina, HB Turkia, D Amato, H Baris… - Jama, 2015 - jamanetwork.com
… : for eliglustat, 13.9 multiples of normal, and placebo, 12.5 multiples of normal. a Indicates the single patient who withdrew from the trial; this patient in the eliglustat group withdrew for …
Number of citations: 160 jamanetwork.com

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